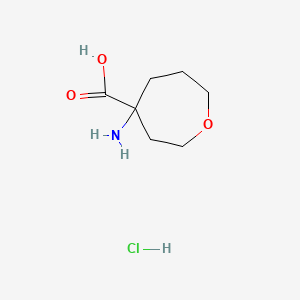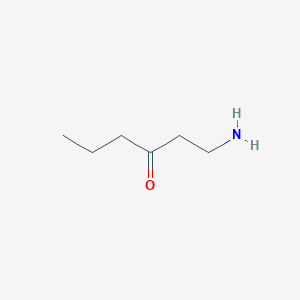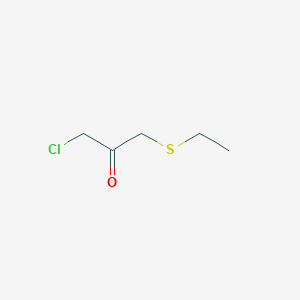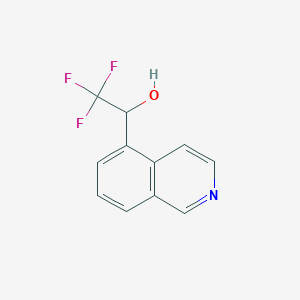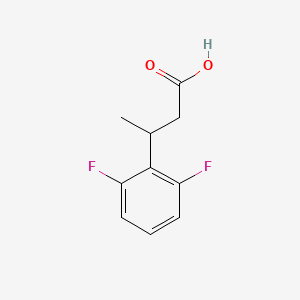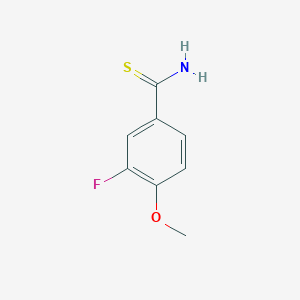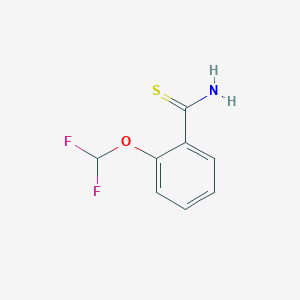
2-(Difluoromethoxy)benzothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethoxy)benzothioamide is an organic compound with the molecular formula C8H7F2NOS It is a derivative of benzothioamide, where the benzene ring is substituted with a difluoromethoxy group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the etherification of a suitable precursor, followed by nitrification, hydrolysis, reduction, and redox reactions .
Industrial Production Methods: For industrial production, the process is optimized for high yield, low cost, and minimal environmental impact. The steps include:
Etherification: Reacting a precursor with sodium hydroxide to generate an intermediate.
Nitrification: Introducing nitro groups under controlled conditions.
Hydrolysis and Reduction: Converting nitro groups to amines.
Redox Reactions: Finalizing the structure with the difluoromethoxy group
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethoxy)benzothioamide undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the thioamide group to thiols.
Substitution: Electrophilic and nucleophilic substitutions on the benzene ring
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Utilizing halogenating agents or nucleophiles under appropriate conditions
Major Products:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Generation of thiols.
Substitution: Various substituted benzothioamides
Scientific Research Applications
2-(Difluoromethoxy)benzothioamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism by which 2-(Difluoromethoxy)benzothioamide exerts its effects involves interactions with specific molecular targets. It can act as an inhibitor of certain enzymes, disrupting their normal function. The difluoromethoxy group enhances its binding affinity and specificity for these targets, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
- 2-(Difluoromethoxy)benzothiazole
- 2-(Difluoromethoxy)benzimidazole
- 2-(Difluoromethoxy)benzoxazole
Comparison: Compared to these similar compounds, 2-(Difluoromethoxy)benzothioamide is unique due to its sulfur-containing thioamide group. This structural feature imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications .
Properties
Molecular Formula |
C8H7F2NOS |
|---|---|
Molecular Weight |
203.21 g/mol |
IUPAC Name |
2-(difluoromethoxy)benzenecarbothioamide |
InChI |
InChI=1S/C8H7F2NOS/c9-8(10)12-6-4-2-1-3-5(6)7(11)13/h1-4,8H,(H2,11,13) |
InChI Key |
SMLJDQRPSHITTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=S)N)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



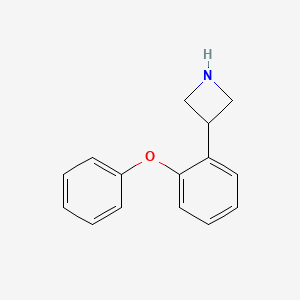

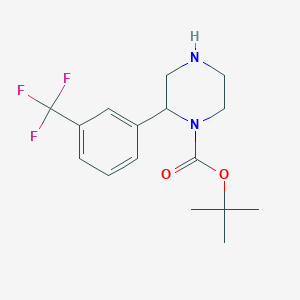
![1-{1,9-Dioxaspiro[5.5]undecan-2-yl}methanaminehydrochloride](/img/structure/B13598479.png)

